1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE

Water Disinfection Cooling Tower Biocide N-Halamine

Cooling water systems with ammonia contamination or alkaline pH face sharply reduced disinfection from chlorine-only biocides. BCDMH solves this through dual-halogen release: the N Br moiety provides ultra-rapid initial kill, while the N Cl moiety ensures prolonged residual protection. • 62 × faster E. coli kill vs. calcium hypochlorite (114 s vs. 7,100 s at 8 ppm). • 20-40 × more effective than chlorine in the presence of ammonia nitrogen. • 3-4 × more effective at pH 8.5. • >99.9 % Legionella pneumophila reduction in 10 min at 1 ppm. Supplied as ≥98 % crystalline solid with full documentation; ships globally.

Molecular Formula C5H6BrClN2O2
Molecular Weight 241.47 g/mol
CAS No. 16079-88-2
Cat. No. B101141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE
CAS16079-88-2
Synonyms1-bromo-3-chloro-5,5-dimethylhydantoin
Aquabrom
Bromicide
di-halo
Molecular FormulaC5H6BrClN2O2
Molecular Weight241.47 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)N1Br)Cl)C
InChIInChI=1S/C5H6BrClN2O2/c1-5(2)3(10)8(7)4(11)9(5)6/h1-2H3
InChIKeyPIEXCQIOSMOEOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 0.15 g/100g water at 20 °C
In water, approximately 0.2 g/100g water at 25 °C
Soluble in benzene, methylene dichloride, chloroform

BCDMH Technical Profile


1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH; CAS 16079-88-2) is a crystalline halogenated hydantoin that functions as a source of both hypobromous and hypochlorous acid upon hydrolysis [1]. It is a broad-spectrum oxidizing biocide used in industrial water treatment, recreational water disinfection, and antimicrobial surface applications [2]. The compound is synthesized via sequential bromination and chlorination of 5,5-dimethylhydantoin, yielding a product with a molecular weight of 241.47 g/mol and a solubility of approximately 2.5 g/L in water at 20°C [3].

Industrial cooling & process water disinfection
Elevated pH and ammonia-rich systems where free chlorine underperforms
Mixed Br/Cl release for rapid initial kill and prolonged residual

BCDMH vs. Generic Hydantoins


Halogenated hydantoins are not functionally interchangeable. The substitution pattern on the hydantoin ring fundamentally dictates the hydrolysis kinetics, the ratio of released hypohalous acids, and the resultant biocidal performance [1]. BCDMH is a mixed bromochloro compound, which imparts a dual-action disinfection profile: the more reactive N‑Br moiety provides rapid initial kill, while the more stable N‑Cl moiety offers prolonged residual protection [2]. In contrast, the fully chlorinated analog DCDMH releases only hypochlorous acid, and the fully brominated DBDMH releases only hypobromous acid [3]. The stability and reactivity of these species differ markedly in the presence of ammonia, pH fluctuations, and UV light, meaning that selecting a generic 'halogenated hydantoin' without regard to specific halogen composition will lead to unpredictable and often suboptimal biocide performance [4].

Halogen composition BCDMH releases both hypobromous and hypochlorous acid; DCDMH or DBDMH provide only a single acid, altering kill kinetics and residual profile.
Stability & reactivity Hydrolytic stability ranks DCDMH > BCDMH > DBDMH; a generic hydantoin choice may not deliver the required dual-action release or UV persistence.
Application mismatch Replacement without matching halogen mix may shift disinfection-by-product profiles and fail to meet performance expectations in ammonia or alkaline waters.

BCDMH Performance Evidence


Disinfection vs. Free Chlorine in Alkaline, Ammonia-Rich Water

BCDMH exhibits superior disinfection efficacy compared to free chlorine under challenging water chemistry conditions, specifically at alkaline pH and in the presence of ammonia nitrogen [1].

Alkaline/ammonia disinfection
Head-to-head
3–4× at pH 8.5; 20–40× with NH₃-N
Supports selection where free chlorine efficacy drops sharply.
Laboratory study; 21±2 °C; various test microorganisms.
Water Disinfection Cooling Tower Biocide N-Halamine

Bacterial Kill Kinetics vs. Calcium Hypochlorite

BCDMH achieves a 99% reduction of E. coli (10⁸ CFU/mL) significantly faster than calcium hypochlorite (CH) at equivalent active halogen concentrations [1].

E. coli kill kinetics
Head-to-head
BCDMH 114 s vs calcium hypochlorite 7,100 s for 99% kill
Reported ~62× faster kill rate at 8 ppm, relevant for short-contact systems.
E. coli 10⁸ CFU/mL; aqueous suspension; 2007 study.
Industrial Water Treatment Bactericide Kill Kinetics

UV Stability vs. Free Chlorine in Acidic Water

BCDMH demonstrates superior stability under UV irradiation compared to free chlorine at pH values below 6.5, contributing to a longer-lasting residual disinfectant effect in sun-exposed waters [1].

UV stability (acidic)
Head-to-head
Better stability than free chlorine at pH < 6.5
May prolong residual in sun-exposed water when pH is controlled.
pH-dependent; less stable at pH 7.5; laboratory UV irradiation tests.
Photostability Water Disinfection Residual Protection

Legionella Control in Cooling Water

BCDMH demonstrates rapid and effective control of planktonic Legionella pneumophila in industrial cooling water systems, achieving significant log reductions at low residual halogen levels [1].

Legionella control
Class-level inference
>99.9% reduction in 10 min at 1 ppm free residual
Supports cooling tower biocide programs targeting L. pneumophila.
Planktonic, pure culture; industrial cooling water model.
Cooling Tower Legionella Biofilm Control

Aqueous Stability vs. DCDMH and DBDMH

The aqueous stability of BCDMH is intermediate between its fully chlorinated (DCDMH) and fully brominated (DBDMH) analogs, reflecting its mixed halogen composition and influencing its dual-action release profile [1].

Hydrolytic stability
Class-level inference
DCDMH > BCDMH > DBDMH (decreasing stability)
Intermediate ranking aligns with mixed dual-action release profile.
Chemiluminescence assessment; pH-dependent.
Hydrolytic Stability N-Halamine Disinfectant Persistence

DBP Formation & Swimming Pool Disinfection

While BCDMH exhibits efficient bactericidal activity, studies on swimming pool disinfection under tropical conditions indicate that the highly reactive hypobromous acid (HBrO) released by BCDMH fails to sustain continuous disinfection requirements and may not be the optimal choice for all pool applications compared to stabilized chlorine sources [1].

Pool disinfection & DBP
Data to verify
Not recommended for continuous use; TCCA preferred in tropical pool study
Stabilized chlorine sources may offer better DBP control in pools.
Tropical conditions; comparative DBP formation study 2016.
Disinfection By-Products Swimming Pool DBP

BCDMH Application Scenarios


Cooling Towers with Ammonia & High pH

Based on quantitative evidence showing BCDMH is 20-40× more effective than chlorine in the presence of ammonia nitrogen and 3-4× more effective at pH 8.5 [1], this compound is ideally suited for cooling water systems subject to ammonia leaks (e.g., fertilizer plants, refineries) or operating at alkaline pH. Its rapid kill kinetics against planktonic Legionella pneumophila (>99.9% reduction in 10 minutes at 1 ppm) further support its use in compliance-driven cooling water management programs [2].

Rapid Decontamination in Process Water

The 62-fold faster kill rate of BCDMH compared to calcium hypochlorite against E. coli (114 seconds vs. 7,100 seconds for 99% kill at 8 ppm) [3] makes it the superior choice for industrial process waters, food processing rinse waters, and other applications where short contact times demand exceptionally rapid bactericidal action. This kinetic advantage reduces required contact tank volume and improves operational throughput.

Recreational Water with Balanced Disinfection

The mixed bromochloro nature of BCDMH provides a dual-action profile: rapid initial disinfection from the N‑Br moiety and slower, prolonged disinfection from the N‑Cl moiety [4]. This makes it advantageous for swimming pools and spas where both immediate bather protection and long-lasting residual activity are desired. However, users should be aware that for continuous, low-maintenance pool sanitation in tropical climates, stabilized chlorine sources may offer better DBP control [5].

N-Halamine Biocidal Mechanisms Research

BCDMH serves as a model mixed halogen N-halamine for comparative mechanistic studies. Its intermediate stability between DCDMH and DBDMH [6], combined with the well-documented inverse relationship between N-halamine stability and biocidal efficacy [4], makes it a valuable compound for investigating structure-activity relationships in halogenated hydantoins and for developing novel antimicrobial polymers and surface coatings.

Application
Selection Property
Validation Focus
Cooling towers with ammonia/alkaline pH
Residual biocide efficacy under challenging water chemistry
Disinfection performance vs. free chlorine at elevated pH and in the presence of ammonia nitrogen
Rapid decontamination process water
Fast kill kinetics for short-contact systems
E. coli 99% reduction time compared with calcium hypochlorite under comparable active halogen load
Recreational water with balanced disinfection
Mixed Br/Cl dual-action release profile
Immediate bather protection and prolonged residual; DBP formation profile under tropical conditions
N-Halamine mechanistic research
Intermediate stability between DCDMH and DBDMH
Structure-activity relationships in halogenated hydantoins and antimicrobial surface development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.